6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT)
Description
6-Deoxy-beta-L-galactose phosphate di(cyclohexylammonium salt) (CAS: 28553-11-9), also known as beta-L-fucose 1-phosphate bis(cyclohexylammonium) salt, is a phosphorylated derivative of the 6-deoxy sugar beta-L-galactose. Its molecular formula is C₆H₁₃O₈P·2C₆H₁₃N, with a molecular weight of 244.136 g/mol. Key physical properties include a density of 1.75 g/cm³, a boiling point of 519.4°C, and a vapor pressure of 5.83 × 10⁻¹³ mmHg at 25°C . This compound is utilized in biochemical research, particularly in studies involving carbohydrate metabolism and enzymatic pathways specific to L-sugar derivatives.
Properties
IUPAC Name |
(3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVXQARCLQPGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864691 | |
| Record name | 6-Deoxy-1-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of 6-Deoxy-beta-L-Galactose
The core synthesis begins with phosphorylation of 6-deoxy-beta-L-galactose using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). Reactions are conducted in anhydrous pyridine or dimethylformamide (DMF) at 0–5°C to prevent side reactions. The phosphate group is introduced at the C1 position, forming 6-deoxy-beta-L-galactose 1-phosphate.
Reaction Conditions
Cyclohexylammonium Salt Formation
The phosphorylated intermediate is neutralized with cyclohexylamine to form the di(cyclohexylammonium salt). Stoichiometric ratios of 2:1 (cyclohexylamine to phosphate) ensure complete salt formation. The reaction proceeds in methanol or ethanol under reflux (60–80°C) for 2 hours.
Key Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Amine:Phosphate) | 2:1 |
| Solvent | Methanol/Ethanol |
| Temperature | 60–80°C |
| Yield | 90–95% |
Enzymatic Phosphorylation Strategies
One-Pot Multienzyme (OPME) Cascade
A biocatalytic approach couples isomerization, epimerization, and phosphorylation using:
- L-Fucose Isomerase (FucI) : Converts L-fucose to L-fuculose.
- D-Tagatose 3-Epimerase (DTE) : Epimerizes L-fuculose to 6-deoxy-L-sorbose.
- Fructose Kinase (HK) : Phosphorylates 6-deoxy-L-sorbose at C1 using ATP.
Reaction Overview
Dephosphorylation and Salt Formation
The phosphate group is hydrolyzed using acid phosphatase (AphA) at pH 5.5, followed by salt formation with cyclohexylamine.
Process Metrics
| Step | Conditions | Yield |
|---|---|---|
| Dephosphorylation | pH 5.5, 37°C, 2 hours | 81% |
| Salt Formation | Methanol, 60°C, 2 hours | 95% |
Industrial-Scale Production
Automated Reactor Systems
Large-scale synthesis employs continuous-flow reactors with real-time monitoring of:
Optimized Parameters
| Parameter | Value |
|---|---|
| Throughput | 50–100 kg/batch |
| Purity | ≥98% (HPLC) |
| Cost Efficiency | 30% reduction vs. batch |
Purification Techniques
- Crystallization : Ethanol/water mixtures (3:1 v/v) yield 85–90% pure product.
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Chemical Phosphorylation | 85% | 98% | High | $ |
| Enzymatic Cascade | 81% | 95% | Moderate | $$ |
| Industrial Production | 90% | 99% | Very High | $ |
Key Insights
- Chemical methods are cost-effective for bulk production.
- Enzymatic routes avoid harsh reagents but require expensive cofactors.
Physicochemical Properties
Table 2: Compound Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃O₈P | |
| Molecular Weight | 244.14 g/mol | |
| Density | 1.75 g/cm³ | |
| Solubility | Water (>50 mg/mL) | |
| Stability | 24 months at -20°C |
Challenges and Innovations
Byproduct Mitigation
Solvent Recycling
- Methanol Recovery : Distillation reduces waste by 70% in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in polar solvents.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
- Phosphorylation Reaction :
- Reagents: Phosphorus oxychloride (POCl), dimethylformamide (DMF).
- Conditions: Low temperature to prevent decomposition.
- Purification :
- Techniques: Crystallization or chromatography.
Organic Chemistry
6-Deoxy-beta-L-galactose phosphate di(cyclohexylammonium salt) is utilized as a reagent in organic synthesis, particularly as a building block for constructing more complex molecules.
Biochemical Studies
In biochemistry, this compound is studied for its role in metabolic pathways and as a potential biomarker for various diseases. Its ability to interact with specific enzymes makes it a subject of interest in metabolic research.
Pharmaceutical Development
The compound is investigated for potential therapeutic effects, including its role in drug formulation and as a diagnostic tool in clinical settings.
Case Studies
-
Metabolic Pathway Analysis :
- A study demonstrated that 6-deoxy-beta-L-galactose phosphate can influence the activity of certain glycosyltransferases, which are crucial for glycoprotein synthesis.
-
Drug Formulation :
- Research indicated that incorporating this compound into formulations could enhance the bioavailability of certain drugs by modifying their pharmacokinetic profiles.
-
Diagnostic Applications :
- Investigations have shown that derivatives of this compound can serve as biomarkers for specific metabolic disorders, aiding in early diagnosis.
Mechanism of Action
The mechanism of action of 6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound is compared to other sugar phosphates with variations in sugar type, phosphate position, counterion, and stereochemistry. Below is a detailed analysis:
Table 1: Comparative Analysis of Sugar Phosphate Derivatives
Key Differences and Implications
Sugar Backbone and Stereochemistry
- The target compound features 6-deoxy-beta-L-galactose , a deoxygenated L-sugar, which contrasts with D-sugars like D-galactose or D-fructose. This L-configuration makes it a substrate for enzymes specific to rare metabolic pathways, such as bacterial polysaccharide synthesis .
- D-Fructose 6-phosphate (a ketose) differs fundamentally from aldoses like galactose or glucose, influencing its role in glycolysis versus galactose metabolism .
Phosphate Position
- 1-phosphate vs. 6-phosphate : The target compound’s phosphate at the 1-position (C1) is critical for its involvement in nucleotide sugar biosynthesis (e.g., GDP-fucose), whereas 6-phosphates (e.g., D-galactose-6-phosphate) are intermediates in glycolysis or the Leloir pathway .
Counterion Effects
- Cyclohexylammonium salts (organic counterions) enhance solubility in organic solvents, making the target compound suitable for non-aqueous enzymatic studies. In contrast, barium or potassium salts (inorganic counterions) are preferred in aqueous buffer systems for kinetic assays .
- The dipotassium salt of alpha-D-galactose 1-phosphate offers higher water solubility, facilitating its use in in vitro glycosylation studies .
Molecular Weight and Stability
Biological Activity
6-Deoxy-beta-L-galactose phosphate di(cyclohexylammonium salt) is a significant compound in the study of carbohydrate biochemistry, particularly due to its structural characteristics and potential biological activities. This compound, with the CAS number 28553-11-9, is recognized for its role in various biochemical pathways and its implications in medical research.
- Molecular Formula : C₆H₁₃O₈P
- Molecular Weight : 244.14 g/mol
- Density : 1.75 g/cm³
- Boiling Point : 519.4ºC
Biological Activity
The biological activity of 6-deoxy-beta-L-galactose phosphate di(cyclohexylammonium salt) is primarily linked to its role as a substrate and a modulator in enzymatic reactions involving glycosylation processes. Several studies have highlighted its potential effects on cellular mechanisms, particularly in relation to:
- Cell Signaling : This compound may influence signaling pathways by acting as a phosphate donor or modulating the activity of glycosyltransferases.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, which warrants further investigation into its potential as a therapeutic agent.
- Inhibition of Pathogenic Processes : Research indicates that it could inhibit certain pathogenic processes, particularly those involving bacterial adhesion and biofilm formation.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A recent study investigated the antimicrobial properties of various sugar phosphates, including 6-deoxy-beta-L-galactose phosphate di(cyclohexylammonium salt). The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
The proposed mechanism involves the competitive inhibition of glycosyltransferases, enzymes responsible for the addition of sugar moieties to proteins and lipids. By mimicking natural substrates, this compound may effectively disrupt normal glycosylation processes, leading to altered cell surface properties and reduced virulence in pathogenic bacteria.
Future Directions in Research
Ongoing research is focused on:
- Structural Analyses : Detailed structural studies using NMR and X-ray crystallography to understand how this compound interacts with enzymes at the molecular level.
- Therapeutic Applications : Exploring its use as a therapeutic agent in treating infections caused by resistant strains of bacteria.
- Metabolic Pathway Studies : Investigating its role in metabolic pathways related to carbohydrate metabolism and energy production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-deoxy-β-L-galactose phosphate di(cyclohexylammonium) salt?
- Methodology : The synthesis typically involves phosphorylation of 6-deoxy-β-L-galactose using phosphoric acid derivatives (e.g., POCl₃) under anhydrous conditions, followed by neutralization with cyclohexylamine. Purification often employs ion-exchange chromatography to isolate the di(cyclohexylammonium) salt form, leveraging the compound’s ionic interactions .
- Critical Step : Monitor pH during neutralization to ensure stoichiometric binding of cyclohexylammonium ions, as excess amine may alter solubility or crystallinity .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- NMR : Confirm the anomeric configuration (β-L) and phosphate linkage using - and -NMR .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the theoretical molecular weight (e.g., ~465.29 g/mol for the tris-cyclohexylammonium analog) .
- Elemental Analysis : Verify C, H, N, and P content to confirm stoichiometry .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Data : The salt form enhances aqueous solubility (e.g., ~50 mg/mL in water), while organic solvents like ethanol or acetonitrile show limited solubility due to the cyclohexylammonium counterions. Pre-saturation with ammonium salts in buffer systems can improve solubility for enzymatic assays .
Q. How is this compound utilized in studies of carbohydrate metabolism?
- Application : It serves as a substrate analog in the pentose phosphate pathway (PPP) to investigate enzyme specificity (e.g., isomerases or epimerases). For example, compare its turnover rate with glucose-6-phosphate using coupled assays monitoring NADPH production .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s role in metabolic flux analysis?
- Troubleshooting :
- Isotope Labeling : Use - or -labeled variants to trace metabolic incorporation and distinguish between enzymatic and non-enzymatic degradation pathways .
- Enzyme Inhibition Controls : Co-incubate with pathway-specific inhibitors (e.g., deoxyglucose-6-phosphate for hexokinase) to isolate PPP activity .
Q. What strategies optimize the stability of this compound in long-term enzymatic assays?
- Stability Protocol :
- pH Control : Store at pH 6.5–7.4 (phosphate buffer) to prevent hydrolysis of the glycosidic bond.
- Temperature : Use −80°C for long-term storage; avoid freeze-thaw cycles.
- Antioxidants : Add 1 mM DTT or EDTA to mitigate oxidation of the deoxy sugar moiety .
Q. How does the cyclohexylammonium counterion influence enzyme kinetics compared to other salts (e.g., sodium or potassium)?
- Kinetic Analysis :
- Ion Effects : Cyclohexylammonium’s bulkier structure may sterically hinder enzyme-substrate binding. Compare and values with sodium or potassium salts (e.g., glucose-6-phosphate dipotassium salt, CAS 5996-17-8) to quantify ionic interference .
- Buffer Compatibility : Use low-ionic-strength buffers (e.g., Tris-HCl) to minimize counterion competition .
Q. What computational tools are suitable for modeling interactions between this compound and PPP enzymes?
- In Silico Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
